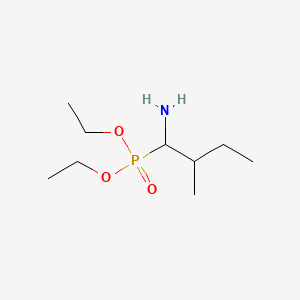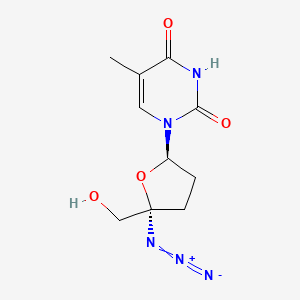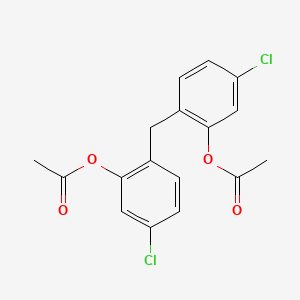
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C₁₂H₁₆N₄O₄ and a molecular weight of 280.2798 g/mol . . This compound is often used in various chemical analyses and research due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of 3,3-dimethyl-2-butanone (pinacolone) with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds as follows:
3,3-Dimethyl-2-butanone+2,4-Dinitrophenylhydrazine→2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert it into hydrazines and other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include oximes, hydrazines, and substituted derivatives, which have applications in different fields of chemistry and industry.
Applications De Recherche Scientifique
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of carbonyl compounds.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. It acts as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes, which are useful in various analytical and synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanone 2,4-dinitrophenylhydrazone: Similar in structure but with a methyl group instead of a dimethyl group.
2-Butanone, (2,4-dinitrophenyl)hydrazone: Lacks the dimethyl substitution.
Uniqueness
2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
964-53-4 |
|---|---|
Formule moléculaire |
C12H16N4O4 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3 |
Clé InChI |
OMNJXFSXEYYSRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


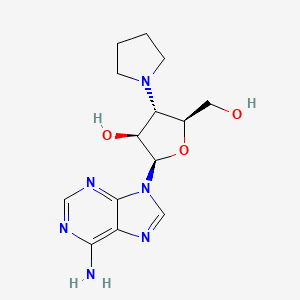
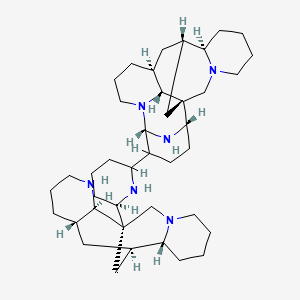

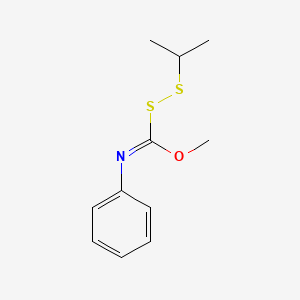
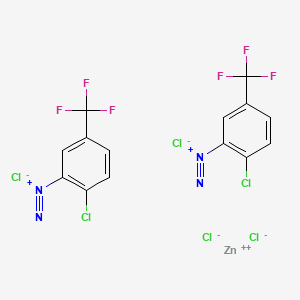

![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)



